molecular formula C15H21BO3 B2844974 (S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 2077991-52-5

(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No. B2844974
CAS RN: 2077991-52-5
M. Wt: 260.14
InChI Key: KNFXDCCWYBWNGA-ZDUSSCGKSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction .


Molecular Structure Analysis

The compound contains a boronic ester group and an indenol group. The boronic ester group consists of a boron atom bonded to two oxygen atoms and two methyl groups. The indenol group is a type of hydrocarbon that is part of the larger family of compounds known as indenes .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including cross-coupling reactions like the Suzuki reaction. They can also undergo transmetallation reactions with other organometallic compounds .


Physical And Chemical Properties Analysis

Without specific data, it’s hard to say for sure, but we can infer some general properties based on the structure. For example, boronic esters are typically stable and can be stored for long periods. They are also typically solids at room temperature .

Scientific Research Applications

Boronic Acid Esters in Chemical Synthesis

A study elaborates on the synthesis and structural analysis of compounds that are intermediates in chemical syntheses, including those related to (S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol. These compounds are used in three-step substitution reactions, confirmed by spectroscopy and crystallographic analyses. The research emphasizes the role of these boric acid ester intermediates in developing new chemical entities, providing a foundation for their utility in organic synthesis and material science (Huang et al., 2021).

Catalysis and Organic Transformations

Another application involves the use of related boric acid esters as catalysts for the dehydrative amide condensation between carboxylic acids and amines. This illustrates the compound's utility in facilitating reactions that are crucial for the synthesis of complex organic molecules, particularly those with sterically demanding carboxylic acids (Maki et al., 2006).

Material Science and Polymer Chemistry

In material science, the synthesis and characterization of derivatives of the compound have been explored, showcasing its potential in creating new materials with specific physicochemical properties. These materials have applications in various fields, including electronics and photonics, due to their unique structural and electronic characteristics (Liao et al., 2022).

Environmental and Analytical Chemistry

Furthermore, boric acid esters derived from (S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol have been utilized in the development of fluorescent probes for detecting environmental pollutants. This highlights the role of these compounds in environmental monitoring and safety, aiding in the detection of hazardous substances with high sensitivity and specificity (Fu et al., 2016).

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new reactions involving boronic esters, or on improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

(1S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7,13,17H,8-9H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFXDCCWYBWNGA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC[C@@H](C3=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

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